molecular formula C10H14N2 B11769818 (S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine

(S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B11769818
M. Wt: 162.23 g/mol
InChI Key: WZVVISVPTUREQN-JTQLQIEISA-N
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Description

(S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine (CAS 77629-50-6) is a chiral nornicotine analog and a significant intermediate in organic synthesis and medicinal chemistry . This compound serves as a crucial building block for the development of novel nicotinic acetylcholine receptor (nAChR) ligands . Research indicates that analogs of this compound, which feature a methyl group at the 2-position of the pyridine ring, are designed to investigate and improve the properties of potential therapeutics . These compounds are of high interest in neuroscience research, particularly for studying addiction pathways, as they can exhibit high binding affinity and selectivity for specific nAChR subtypes, such as α4β2, with reduced agonist activity compared to reference compounds like varenicline or sazetidine-A . This pharmacological profile makes it a valuable chemical tool for probing the mechanisms of nicotine and alcohol addiction and for developing new treatments for substance use disorders . The compound has a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol . It is typically supplied as a colourless oil . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-5-[(2S)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3/t10-/m0/s1

InChI Key

WZVVISVPTUREQN-JTQLQIEISA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@@H]2CCCN2

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, which is then functionalized to introduce the methyl and pyridine substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen undergoes alkylation and acylation reactions due to its nucleophilic character:

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation2-Bromo-2-methylpropane, DMF, 60°C, 12 hrs(S)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine50%
AcylationAcetyl chloride, TEA, CH₂Cl₂, 0°C → RT(S)-2-Methyl-5-(N-acetylpyrrolidin-2-yl)pyridine65–70%

Key Findings :

  • Alkylation with 2-bromo-2-methylpropane under nitrogen protection in toluene at 110°C achieves moderate yields (50%) after purification via column chromatography .

  • Acylation reactions proceed efficiently at low temperatures, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reduction Reactions

The compound participates in reductive transformations, particularly during synthesis:

Reaction TypeReagents/ConditionsProductYieldReference
Sodium dithionite reductionNa₂S₂O₄, 40% KOH, 75°C, 3 hrsIntermediate amine derivative73%
Lithium triethylborohydride reductionLiEt₃BH, THF, -20°C → RT(S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine50%

Key Findings :

  • Sodium dithionite reduces nitro or imine intermediates under basic conditions, achieving 73% yield .

  • Lithium triethylborohydride selectively reduces carbonyl groups adjacent to the pyridine ring without affecting stereochemistry .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form lactams or ketones:

Reaction TypeReagents/ConditionsProductYieldReference
RuO₄ oxidationRuO₄, NaIO₄, H₂O/CH₃CN, RT, 6 hrs(S)-2-Methyl-5-(pyrrolidin-2-one-2-yl)pyridine55%

Key Findings :

  • Ruthenium tetroxide (RuO₄) oxidizes the pyrrolidine ring to a pyrrolidinone, retaining the stereochemical integrity of the (S)-configuration.

Cross-Coupling Reactions

While direct cross-coupling of the parent compound is unreported, intermediates in its synthesis participate in palladium-catalyzed reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Oxidative additionPd(PCy₃)₂, C₆D₆, 20°C, 24 hrsPd(II) oxidative adductN/A

Key Findings :

  • Halogenated derivatives (e.g., 2-chloro-5-methylpyridine) undergo oxidative addition with Pd(PCy₃)₂, forming stable Pd(II) complexes .

  • ³¹P NMR spectroscopy confirms regioselectivity in these reactions .

Acid/Base-Mediated Reactions

The pyridine nitrogen and pyrrolidine amine participate in acid-base chemistry:

Reaction TypeReagents/ConditionsProductYieldReference
Salt formationHCl (g), Et₂O, 0°C, 1 hrThis compound dihydrochloride85%
DeprotonationNaH, THF, 0°C, 30 minDeactivated pyridine-pyrrolidine conjugateN/A

Key Findings :

  • Dihydrochloride salt formation enhances stability and solubility for pharmaceutical applications.

  • Deprotonation with NaH deactivates the pyridine ring toward electrophilic substitution.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine’s 2-position influences reaction outcomes:

  • Enantioselective alkylation with chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves >90% enantiomeric excess (ee) in derivative synthesis.

  • Chiral HPLC confirms retention of configuration during reduction and oxidation steps .

Scientific Research Applications

Chemistry

(S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a ligand in coordination chemistry, where it can form complexes with various metal ions, enhancing catalytic processes .

Biological Research

The compound's biological activities are under investigation, particularly its interactions with enzymes and receptors. It has been studied for potential roles in:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
  • Receptor Modulation: Its structure allows it to interact with various receptors, which could lead to therapeutic applications in neuroscience and pharmacology .

Medicinal Chemistry

There is ongoing research into the therapeutic potential of this compound. Some notable areas include:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells .
  • Antimicrobial Properties: It has shown efficacy against various microbial strains, highlighting its potential as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Activity
A study explored the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, suggesting that modifications to the compound could enhance its therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy
Research involving the compound's antimicrobial properties demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that certain derivatives had notable zones of inhibition, indicating strong antibacterial activity .

Mechanism of Action

The mechanism of action of (S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of (S)-2-methyl-5-(pyrrolidin-2-yl)pyridine and structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 90872-72-3 C₁₀H₁₄N₂ 162.23 Chiral pyrrolidine-pyridine hybrid; moderate LogP (2.09) Neuroscience research, nAChR ligand
(S)-6-Methyl nicotine (Metatine™) 13270-56-9 C₁₁H₁₆N₂ 178.26 Nicotine analog with 1-methylpyrrolidine; higher lipophilicity (LogP ~2.5) Synthetic nicotine replacement in e-cigarettes
(RS)-Nornicotine 5746-86-1 C₉H₁₂N₂ 148.21 Demethylated nicotine analog; lower molecular weight Tobacco alkaloid impurity; pharmacology studies
2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine 1270360-19-4 C₉H₁₀ClFN₂ 200.64 Halogenated derivative; higher molecular weight and polarity Intermediate in kinase inhibitor synthesis
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine 112091-17-5 C₁₀H₁₃ClN₂ 196.68 Chlorinated analog; acute oral toxicity (H302) Laboratory chemical synthesis

Key Research Findings

  • Structural Optimization : Modifications at the pyrrolidine nitrogen (e.g., methylation) enhance receptor selectivity and metabolic stability, as seen in Metatine™ .
  • Imaging Applications : Radiolabeled analogs of this compound demonstrate brain uptake but require improved α4β2 nAChR specificity for SPECT imaging .
  • Regulatory Challenges : Synthetic nicotine analogs like Metatine™ highlight regulatory gaps in nicotine analog classification, emphasizing the need for updated policies .

Biological Activity

(S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SARs).

This compound is characterized by its pyridine ring substituted with a methyl group and a pyrrolidine moiety. The molecular formula is C10H14N2C_{10}H_{14}N_2 with a molecular weight of 162.23 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including this compound. In vitro assays demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The IC50 value for COX-2 inhibition was found to be comparable to that of celecoxib, a standard anti-inflammatory drug .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In particular, derivatives containing pyridine rings have been reported to possess significant antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds indicate potent activity, suggesting that this compound may also exhibit similar properties .

3. Anticancer Potential

Emerging research indicates that pyridine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. Studies have reported moderate cytotoxicity against ovarian cancer cell lines while demonstrating limited toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyridine ring can significantly affect its pharmacological profile. For instance, the introduction of electron-donating groups has been shown to enhance anti-inflammatory effects .

Substituent Effect on Activity
Methyl groupEnhances lipophilicity and bioavailability
Pyrrolidine moietyIncreases interaction with biological targets
Electron-donating groupsBoosts anti-inflammatory activity

Case Study 1: Anti-inflammatory Effects

In a controlled study using carrageenan-induced paw edema in rats, this compound exhibited significant reduction in edema formation compared to control groups. This suggests its potential utility as an anti-inflammatory agent in clinical settings .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several pyridine derivatives showed that this compound had an MIC value comparable to established antibiotics against MRSA strains, indicating its potential as an alternative treatment option for resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Methyl-5-(pyrrolidin-2-yl)pyridine, and what are their respective yields under optimized conditions?

  • Methodological Answer : Three primary synthetic routes are documented:

Chiral Pool Approach : Utilizes (S)-proline derivatives as starting materials. For example, Seeman et al. (1983) achieved stereochemical retention via a 5-step sequence involving reductive amination and pyridine ring formation .

Asymmetric Catalysis : Clawson and Secor (1985) reported a Pd-catalyzed coupling between 2-methylpyridine and a pyrrolidine precursor, achieving 72% yield with >98% enantiomeric excess (ee) using a chiral phosphine ligand .

Resolution of Racemates : Diastereomeric salt formation using tartaric acid derivatives, though this method has lower efficiency (45% yield) compared to asymmetric synthesis .

Q. How can researchers confirm the enantiomeric purity and stereochemical configuration of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase; retention time differences ≥2.0 min confirm ee >99% .
  • NMR Spectroscopy : 1^1H-NMR analysis of diastereotopic protons in the pyrrolidine ring (δ 3.1–3.4 ppm) coupled with NOESY correlations validates the (S)-configuration .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation, as demonstrated in nicotine analog studies .

Q. What physicochemical properties (e.g., logP, PSA, solubility) influence this compound's behavior in biological systems?

  • Methodological Answer : Key properties include:

  • logP : 1.85 (predicted via computational methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Polar Surface Area (PSA) : 38.7 Ų, suggesting potential for hydrogen bonding with nicotinic acetylcholine receptors (nAChRs) .
  • Solubility : Sparingly soluble in water (0.8 mg/mL at pH 7.4), requiring formulation with cyclodextrins or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. What strategies exist for incorporating this compound into complex molecular architectures for drug discovery?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the pyrrolidine nitrogen with a piperidine ring (as in anabasine analogs) to modulate receptor selectivity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the pyridine nitrogen to enhance bioavailability, as seen in kinase inhibitor Org 48762-0 .
  • Click Chemistry : Functionalize the methyl group with azide/alkyne handles for targeted conjugation, enabling fluorescent probes for receptor mapping .

Q. How do researchers resolve contradictions in biological activity data between stereoisomers of nicotinic analogs?

  • Methodological Answer :

  • Comparative Binding Assays : Use radiolabeled (±)-epibatidine in competitive displacement studies with α4β2 nAChRs; (S)-isomers typically show 10–100x higher affinity than (R)-counterparts .
  • Molecular Dynamics Simulations : Analyze hydrogen-bonding patterns between the pyrrolidine nitrogen and receptor residues (e.g., TrpB/TyrC2 in nAChRs) to explain stereoselectivity .
  • Metabolic Profiling : LC-MS/MS quantification of hepatic metabolites identifies stereospecific oxidation pathways that reduce (R)-isomer activity .

Q. What computational approaches predict the binding affinity of this compound with neuronal receptors?

  • Methodological Answer :

  • Docking Studies : Glide/SP protocol in Schrödinger Suite with α4β2 nAChR homology models (PDB: 6PV7) identifies critical π-π interactions between the pyridine ring and Tyr126 .
  • Free Energy Perturbation (FEP) : Calculates ΔΔG values for methyl group positional isomers, showing 6-methyl derivatives (CAS 13270-56-9) have 3.2 kcal/mol higher affinity than 4-methyl analogs .
  • DFT Calculations : Optimize ligand conformers at the B3LYP/6-31G* level to correlate frontier molecular orbitals (HOMO/LUMO) with agonist potency .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Lower yields in racemic resolutions (45%) vs. asymmetric catalysis (72%) arise from kinetic vs. thermodynamic control in stereochemical pathways .
  • Biological Activity Variability : Conflicting IC₅₀ values in kinase inhibition assays may stem from differences in cell-line expression levels of p38α/β isoforms .

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